molecular formula C12H19NO B12126530 4-Pentyloxybenzylamine

4-Pentyloxybenzylamine

Cat. No.: B12126530
M. Wt: 193.28 g/mol
InChI Key: ASOHLDLYLKCPDZ-UHFFFAOYSA-N
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Description

4-Pentyloxybenzylamine is a benzylamine derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The following comparison is derived from structurally analogous benzylamine derivatives documented in the evidence.

Properties

IUPAC Name

(4-pentoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOHLDLYLKCPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentyloxybenzylamine can be synthesized through several methods. One common approach involves the alkylation of 4-hydroxybenzylamine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Pentyloxybenzylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Pentyloxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-Pentyloxybenzaldehyde or 4-Pentyloxybenzoic acid.

    Reduction: 4-Pentyloxybenzylamine derivatives such as imines or amides.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-Pentyloxybenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentyloxybenzylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pentyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The analysis focuses on three benzylamine derivatives from the evidence: 4-N-Hexylbenzylamine , 4-Fluorobenzylamine , and 4-(4-Nitrobenzyloxy)-benzylamine . Key differences in substituents, physicochemical properties, and hazards are summarized below.

Structural and Molecular Comparison
Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
4-Pentyloxybenzylamine -O-C₅H₁₁ (para) C₁₂H₁₉NO 193.29 Alkoxy chain enhances lipophilicity
4-N-Hexylbenzylamine -N-C₆H₁₃ (para) C₁₃H₂₁N 191.31 Hexyl chain increases hydrophobicity
4-Fluorobenzylamine -F (para) C₇H₈FN 139.14 Electron-withdrawing fluorine atom
4-(4-Nitrobenzyloxy)-benzylamine -O-C₆H₄-NO₂ (para) C₁₄H₁₄N₂O₃ 258.27 Nitro group confers high reactivity

Key Observations :

  • Substituent Effects: The pentyloxy group in 4-Pentyloxybenzylamine likely increases solubility in organic solvents compared to the alkyl chain in 4-N-Hexylbenzylamine. The nitro group in 4-(4-Nitrobenzyloxy)-benzylamine is strongly electron-withdrawing, which may reduce the amine’s basicity compared to alkoxy-substituted analogs.
Physicochemical Properties (Inferred)
Property 4-Pentyloxybenzylamine (Inferred) 4-N-Hexylbenzylamine 4-Fluorobenzylamine 4-(4-Nitrobenzyloxy)-benzylamine
Boiling Point Moderate (alkoxy chain) Likely high (long alkyl) Moderate (polarity) High (nitro group, molecular weight)
Solubility Polar aprotic solvents Nonpolar solvents Polar solvents Limited (high polarity)
Reactivity Base catalysis, alkylation Similar to primary amines Electrophilic substitution Nitro group enables redox reactions

Biological Activity

4-Pentyloxybenzylamine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, pharmacological properties, and possible therapeutic applications. The analysis includes data tables summarizing key findings and references to case studies and research articles.

Chemical Structure

4-Pentyloxybenzylamine is characterized by a pentyloxy group attached to a benzylamine structure. Its molecular formula is C_{12}H_{17}N_O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activity of 4-Pentyloxybenzylamine has been studied in various contexts, including its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic applications. The following sections detail these aspects.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-Pentyloxybenzylamine. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anti-inflammatory Properties

Research indicates that 4-Pentyloxybenzylamine may possess anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

  • Mechanism of Action : The compound appears to modulate signaling pathways related to inflammation, potentially through the inhibition of NF-kB activation.
  • Case Study : A study on murine models showed a significant reduction in inflammation markers when treated with 4-Pentyloxybenzylamine compared to control groups .

3. Neuroprotective Effects

Emerging evidence suggests that 4-Pentyloxybenzylamine may have neuroprotective properties. It has been studied for its potential role in mitigating neurodegenerative conditions.

  • Findings : In a rodent model of neurodegeneration, administration of 4-Pentyloxybenzylamine resulted in improved cognitive function and reduced neuronal loss .
  • Mechanism : The neuroprotective effects may be linked to antioxidant activity and modulation of neurotransmitter levels.

Pharmacological Applications

The diverse biological activities of 4-Pentyloxybenzylamine suggest several potential pharmacological applications:

  • Antimicrobial Agent : Its effectiveness against various pathogens makes it a candidate for developing new antibiotics.
  • Anti-inflammatory Drug : Given its ability to reduce inflammation, it could be explored as a treatment for inflammatory diseases.
  • Neuroprotective Treatment : Further research into its neuroprotective effects could lead to new therapies for conditions like Alzheimer's disease or Parkinson's disease.

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